molecular formula C9H9NO5 B3289821 (2-Methyl-4-nitro-phenoxy)-acetic acid CAS No. 861296-08-4

(2-Methyl-4-nitro-phenoxy)-acetic acid

Cat. No.: B3289821
CAS No.: 861296-08-4
M. Wt: 211.17 g/mol
InChI Key: JWHCUUPSEKCMMP-UHFFFAOYSA-N
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Description

(2-Methyl-4-nitro-phenoxy)-acetic acid is an organic compound with a molecular formula of C9H9NO5 It is characterized by the presence of a phenoxy group substituted with a methyl and a nitro group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-nitro-phenoxy)-acetic acid typically involves the nitration of 2-methylphenol (o-cresol) followed by etherification with chloroacetic acid. The reaction conditions often include the use of concentrated sulfuric acid as a catalyst and a temperature range of 0-5°C to control the nitration process. The etherification step is usually carried out under reflux conditions with a suitable base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-nitro-phenoxy)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(2-Methyl-4-nitro-phenoxy)-acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-4-nitro-phenoxy)-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The phenoxy group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-4-nitro-phenoxy)-piperidine
  • 2-(2-Methyl-4-nitro-phenoxy)-ethanol

Uniqueness

(2-Methyl-4-nitro-phenoxy)-acetic acid is unique due to the presence of both a nitro group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and has a broader range of applications in scientific research and industry.

Properties

IUPAC Name

2-(2-methyl-4-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-6-4-7(10(13)14)2-3-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHCUUPSEKCMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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